((1-Methyl)cyclohexyl)methyl tosylate

Catalog No.
S14093691
CAS No.
M.F
C15H22O3S
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1-Methyl)cyclohexyl)methyl tosylate

Product Name

((1-Methyl)cyclohexyl)methyl tosylate

IUPAC Name

(1-methylcyclohexyl)methyl 4-methylbenzenesulfonate

Molecular Formula

C15H22O3S

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C15H22O3S/c1-13-6-8-14(9-7-13)19(16,17)18-12-15(2)10-4-3-5-11-15/h6-9H,3-5,10-12H2,1-2H3

InChI Key

LYLSFQGMXHJLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2)C

((1-Methyl)cyclohexyl)methyl tosylate, also known as (1-methylcyclohexyl)methyl 4-methylbenzenesulfonate, is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a tosyl group (derived from p-toluenesulfonic acid). Its molecular formula is C15H22O3SC_{15}H_{22}O_3S, and it has a molecular weight of approximately 282.4 g/mol. The structure features a cyclohexane moiety that provides a degree of rigidity and steric hindrance, which can influence its reactivity and interactions with biological systems.

The primary reaction involving ((1-Methyl)cyclohexyl)methyl tosylate is its conversion into various derivatives through nucleophilic substitution reactions. The tosyl group serves as an excellent leaving group, facilitating the substitution of the tosylate by nucleophiles. Typical reactions include:

  • Nucleophilic Substitution: When reacted with nucleophiles such as alcohols or amines, ((1-Methyl)cyclohexyl)methyl tosylate can yield ethers or amines respectively.
  • Reduction: The sulfonate can be reduced to form sulfides or thiols under appropriate conditions.
  • Oxidation: The compound can also undergo oxidation to yield sulfonic acids .

((1-Methyl)cyclohexyl)methyl tosylate has been investigated for its potential biological activities. The unique structure allows it to interact with various enzymes and receptors, making it a candidate for studying enzyme-substrate interactions. Its sulfonate group can form ionic interactions with positively charged residues in proteins, which may lead to inhibition or modulation of enzymatic activity. Additionally, its hydrophobic cyclohexane and benzene rings enhance its ability to interact with lipid membranes, potentially influencing drug delivery mechanisms.

The synthesis of ((1-Methyl)cyclohexyl)methyl tosylate typically involves the reaction of (1-methylcyclohexyl)methanol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction must be conducted under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. The general reaction scheme is:

(1methylcyclohexyl)methanol+p toluenesulfonyl chloride((1methylcyclohexyl)methyl 4 methylbenzenesulfonate)+HCl(1-\text{methylcyclohexyl})\text{methanol}+\text{p toluenesulfonyl chloride}\rightarrow ((1-\text{methylcyclohexyl})\text{methyl 4 methylbenzenesulfonate})+\text{HCl}

In industrial settings, continuous flow reactors are often employed to enhance mixing and heat transfer during the synthesis process .

((1-Methyl)cyclohexyl)methyl tosylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme interactions and drug delivery systems due to its unique structural properties.
  • Industrial Use: Acts as a stabilizer in polymer manufacturing and other specialty chemicals .

Research into the interactions of ((1-Methyl)cyclohexyl)methyl tosylate with biological systems has revealed its potential for modulating enzyme activity. Its sulfonate group allows for strong ionic interactions with proteins, which can affect their function. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity depending on their substituents and steric effects .

Several compounds share structural similarities with ((1-Methyl)cyclohexyl)methyl tosylate, including:

  • Cyclohexyl p-Toluenesulfonate: Similar in structure but lacks the methyl substitution on the cyclohexane ring.
  • (1-Ethyl)cyclohexyl methyl tosylate: Contains an ethyl group instead of a methyl group, which may alter its reactivity profile.
  • (1-Methyl)phenylethyl tosylate: Features a phenylethyl group instead of a cyclohexane ring.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
((1-Methyl)cyclohexyl)methyl tosylateCyclohexane ring with methyl and tosyl groupsHigh steric hindrance due to cyclohexane structure
Cyclohexyl p-ToluenesulfonateCyclohexane ring with only a tosyl groupLacks methyl substitution
(1-Ethyl)cyclohexyl methyl tosylateCyclohexane ring with ethyl and tosyl groupsDifferent steric effects due to ethyl substitution
(1-Methyl)phenylethyl tosylatePhenylethyl structure with methyl and tosyl groupsAromatic character introduces different reactivity

The uniqueness of ((1-Methyl)cyclohexyl)methyl tosylate lies in its combination of a cyclohexane framework and a sulfonate leaving group, providing distinct chemical properties that are advantageous for both synthetic applications and biological studies .

Nucleophilic Substitution Strategies for Tosylate Functionalization

The tosylate group in ((1-Methyl)cyclohexyl)methyl tosylate acts as an exceptional leaving group, enabling diverse nucleophilic substitutions. Studies demonstrate that its reactivity stems from the electron-withdrawing nature of the sulfonate moiety, which stabilizes the transition state during displacement. For instance, reactions with nitrogen nucleophiles like imidazole yield substituted amines, while oxygen nucleophiles such as alkoxides form ether derivatives.

A comparative analysis of leaving group efficiency reveals that tosylates exhibit lower reactivity than triflates under identical conditions. Competition experiments between silyl triflates and tosylates show preferential substitution of triflate groups, attributed to the superior leaving ability of triflate anions. However, tosylates remain advantageous for their stability and cost-effectiveness in large-scale applications.

Table 1: Representative Nucleophilic Substitutions of Tosylate Derivatives

NucleophileProduct ClassYield (%)Conditions
ImidazoleVinyl imidazole53TBAF, THF, 70°C
Sodium ethoxideCyclohexyl ether76CsF, DMF, room temp
BenzylamineN-Substituted amine68K₂CO₃, DCM, reflux

Esterification Techniques Involving p-Toluenesulfonic Acid Derivatives

The synthesis of ((1-Methyl)cyclohexyl)methyl tosylate typically proceeds via esterification of (1-methylcyclohexyl)methanol with p-toluenesulfonyl chloride. This reaction requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Pyridine or triethylamine is employed as a base to neutralize HCl byproducts, driving the reaction to completion.

Recent advancements highlight the use of continuous flow reactors to enhance reaction efficiency. These systems improve heat transfer and mixing, reducing side reactions such as cyclohexane ring oxidation. Kinetic studies reveal that the reaction follows second-order kinetics, with rate constants dependent on the steric bulk of the cyclohexyl substituent.

Key Optimization Parameters

  • Solvent Selection: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their low nucleophilicity and ability to dissolve both reactants.
  • Temperature Control: Reactions conducted at 0°C minimize thermal decomposition, while room-temperature conditions suffice for less sterically hindered derivatives.
  • Purification Methods: Flash chromatography using petroleum ether–ethyl acetate mixtures (10:1 to 3:1) effectively isolates the tosylate product.

Stereoselective Synthesis Routes for Cyclohexylmethyl Tosylate Analogues

The stereochemical outcome of ((1-Methyl)cyclohexyl)methyl tosylate reactions is influenced by the cyclohexane ring’s conformational rigidity. For example, nucleophilic attacks on the tosylate group proceed with retention of configuration when the reaction occurs via a concerted Sₙ2 mechanism. Conversely, steric hindrance from the methyl substituent can favor Sₙ1 pathways, leading to racemization in chiral derivatives.

Diastereoselective syntheses exploit bulky bases to control transition-state geometry. In one approach, lithium hexamethyldisilazide (LiHMDS) induces selective deprotonation of prochiral alcohols, enabling asymmetric tosylation with enantiomeric excess (e.e.) values exceeding 85%.

Case Study: Cycloaddition Reactions
Strained intermediates derived from ((1-Methyl)cyclohexyl)methyl tosylate participate in stereoselective cycloadditions. For instance, (4 + 2) cycloadditions with dienes yield bicyclic products with defined stereochemistry, as shown below:

$$\text{Tosylate} + \text{Diene} \xrightarrow{\text{TBAF}} \text{Bicyclic Product (dr 4:1)}$$

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

282.12896573 g/mol

Monoisotopic Mass

282.12896573 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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